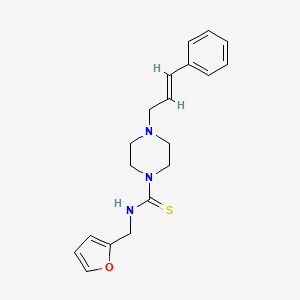
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine, also known as CNB-001, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. CNB-001 is a piperazine derivative that has been synthesized through a multistep process and has been found to possess neuroprotective properties.
科学的研究の応用
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine has been found to possess neuroprotective properties and has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.
作用機序
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine exerts its neuroprotective effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. It also modulates the activity of ion channels and receptors, which are involved in the transmission of nerve impulses. Additionally, this compound has been found to possess antioxidant properties, which protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain, which are important for cognitive function and mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine for lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and for developing potential therapeutic interventions. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the research of 1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in the treatment of Alzheimer’s disease, which is a progressive neurodegenerative disorder that affects millions of people worldwide. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
This compound is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its neuroprotective properties and multiple mechanisms of action make it a useful tool for studying the mechanisms of neurodegeneration and for developing potential therapeutic interventions. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders and to optimize its pharmacological properties for therapeutic use.
合成法
1-(2-chloro-5-nitrobenzoyl)-4-ethylpiperazine is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reduced using a reducing agent such as sodium dithionite to yield this compound.
特性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(17(19)20)3-4-12(11)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFHWGGCHLNHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)